molecular formula C12H9N3O3S B5723640 (2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B5723640
M. Wt: 275.29 g/mol
InChI Key: PFNWAAQOAILHDS-AATRIKPKSA-N
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Description

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-11(14-12-13-7-8-19-12)6-5-9-3-1-2-4-10(9)15(17)18/h1-8H,(H,13,14,16)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWAAQOAILHDS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Nitration of Benzene: The nitrophenyl group is introduced through the nitration of benzene, which involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the nitrophenyl group with the thiazole ring through a propenamide linkage. This can be achieved through a condensation reaction between the nitrophenyl aldehyde and the thiazole amine in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and Grignard reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to the modulation of their activity. The thiazole ring can also interact with proteins and nucleic acids, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Unique due to its specific combination of nitrophenyl and thiazole groups.

    (2E)-3-(2-nitrophenyl)-N-(1,3-oxazol-2-yl)prop-2-enamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    (2E)-3-(2-nitrophenyl)-N-(1,3-imidazol-2-yl)prop-2-enamide: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and thiazole groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

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